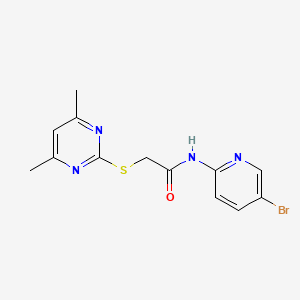![molecular formula C23H22N2O6 B15017943 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl ring, and a furan-2-carboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the hydrazone intermediate: This step involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then condensed with 2-ethoxy-4-formylphenyl furan-2-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethoxy-4-[(E)-{2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
- 2-ethoxy-4-[(E)-{2-[(3-methoxyanilino)(oxo)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
Uniqueness
2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C23H22N2O6 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6/c1-3-28-21-13-17(10-11-19(21)31-23(27)20-9-6-12-29-20)14-24-25-22(26)15-30-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
GGXZNLCVSYHPDB-ZVHZXABRSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15017861.png)
![4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15017870.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15017876.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15017883.png)

![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15017903.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15017930.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
